2-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanol
Description
2-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanol is a chemical compound that features a piperazine ring substituted with a trifluoromethyl group and an ethanol moiety
Properties
IUPAC Name |
2-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O/c15-14(16,17)13-3-1-2-12(10-13)11-19-6-4-18(5-7-19)8-9-20/h1-3,10,20H,4-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKUSABLFDJVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce secondary alcohols or primary amines .
Scientific Research Applications
2-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 2-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its targets. The ethanol moiety can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar in structure but lacks the piperazine ring and ethanol group.
3-(Trifluoromethyl)phenylpiperazine: Contains the piperazine ring and trifluoromethyl group but lacks the ethanol moiety.
Trifluoromethylphenylhydrazine: Contains the trifluoromethyl group but has a different core structure.
Uniqueness
2-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanol is unique due to its combination of a piperazine ring, trifluoromethyl group, and ethanol moiety. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperazine ring and ethanol group contribute to its reactivity and potential biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
